molecular formula C16H28N4O2 B6978852 tert-butyl N-[3-(2-imidazol-1-ylethylamino)-2,2-dimethylcyclobutyl]carbamate

tert-butyl N-[3-(2-imidazol-1-ylethylamino)-2,2-dimethylcyclobutyl]carbamate

Cat. No.: B6978852
M. Wt: 308.42 g/mol
InChI Key: JFUSNEPREFQXDB-UHFFFAOYSA-N
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Description

tert-butyl N-[3-(2-imidazol-1-ylethylamino)-2,2-dimethylcyclobutyl]carbamate: is a complex organic compound featuring a tert-butyl group, an imidazole ring, and a cyclobutyl moiety

Properties

IUPAC Name

tert-butyl N-[3-(2-imidazol-1-ylethylamino)-2,2-dimethylcyclobutyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N4O2/c1-15(2,3)22-14(21)19-13-10-12(16(13,4)5)18-7-9-20-8-6-17-11-20/h6,8,11-13,18H,7,9-10H2,1-5H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUSNEPREFQXDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1NC(=O)OC(C)(C)C)NCCN2C=CN=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-(2-imidazol-1-ylethylamino)-2,2-dimethylcyclobutyl]carbamate typically involves multiple stepsThe reaction conditions often require the use of catalysts, specific temperature controls, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity while maintaining cost-effectiveness and safety standards.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[3-(2-imidazol-1-ylethylamino)-2,2-dimethylcyclobutyl]carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the imidazole ring or the cyclobutyl group.

    Reduction: Typically targets the imidazole ring, potentially altering its electronic properties.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

tert-butyl N-[3-(2-imidazol-1-ylethylamino)-2,2-dimethylcyclobutyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(2-imidazol-1-ylethylamino)-2,2-dimethylcyclobutyl]carbamate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities or acting as a ligand in catalytic processes. The cyclobutyl group may contribute to the compound’s stability and reactivity, while the tert-butyl group can affect its solubility and steric properties .

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-[2-(1H-imidazol-1-yl)ethyl]carbamate
  • tert-butyl N-[3-(1H-imidazol-1-yl)propyl]carbamate
  • tert-butyl N-[4-(1H-imidazol-1-yl)butyl]carbamate

Uniqueness

tert-butyl N-[3-(2-imidazol-1-ylethylamino)-2,2-dimethylcyclobutyl]carbamate is unique due to its combination of a cyclobutyl group with an imidazole ring and a tert-butyl carbamate moiety. This structural arrangement provides distinct chemical and physical properties, making it a valuable compound for various applications .

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